Decahydroquinoline

Catalog No.
S570787
CAS No.
2051-28-7
M.F
C9H17N
M. Wt
139.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decahydroquinoline

CAS Number

2051-28-7

Product Name

Decahydroquinoline

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

InChI

InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2

InChI Key

POTIYWUALSJREP-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)CCCN2

Synonyms

cis-decahydroquinoline-5-carboxylic acid, decahydroquinoline, decahydroquinoline-5-carboxylic acid, decahydroquinoline-5-carboxylic acid hydrochloride, (4aalpha,5beta,8aalpha)-isomer, DHQ-5-CA

Canonical SMILES

C1CCC2C(C1)CCCN2

The exact mass of the compound Decahydroquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Decahydroquinoline (DHQ) is a fully saturated, bicyclic secondary amine that serves as a structurally rigid, highly basic (pKa ~11.7) building block in chemical synthesis and materials science. Commercially available as a mixture of cis and trans isomers or as isolated stereoisomers, it provides a bulky, sp3-hybridized 3D framework that contrasts sharply with planar aromatic analogs. In industrial and laboratory procurement, DHQ is primarily sourced as a specialized structure-directing agent (SDA) for zeolite synthesis, a conformationally locked scaffold for asymmetric organocatalysts, and a critical model intermediate for evaluating hydrodenitrogenation (HDN) catalyst kinetics [1]. Its combination of high basicity, steric bulk, and complete saturation defines its utility in applications where simpler monocyclic amines or unsaturated precursors are structurally or electronically insufficient.

Substituting decahydroquinoline with its aromatic precursor, quinoline, or its monocyclic analog, piperidine, leads to fundamental failures in process chemistry and material templating. Quinoline is a planar, weakly basic aromatic heterocycle (pKa ~4.9) that cannot function as a strong base or provide the 3D steric bulk required for extra-large pore zeolite templating or sp3-rich pharmaceutical scaffolds [1]. Conversely, while piperidine shares a similar secondary amine basicity, it lacks the fused cyclohexane ring that provides DHQ with its conformational rigidity. In enantioselective catalysis and kinetic resolutions, the flexible piperidine ring fails to enforce the strict spatial boundaries achieved by the conformationally locked trans-DHQ framework [2]. Furthermore, in petrochemical catalyst testing, replacing DHQ with quinoline obscures the rate-limiting aliphatic C(sp3)-N bond cleavage step, as the reaction kinetics become dominated by the initial aromatic hydrogenation phases [3].

Extra-Large Pore Zeolite Phase Selectivity via Steric Bulk

In the synthesis of extra-large pore germanosilicate zeolites (e.g., UTL topology), the choice of structure-directing agent (SDA) directly dictates the resulting pore dimensions. Decahydroquinoline provides a highly specific hydrophobicity/rigidity balance and a basicity range (pKa 11.74–12.45) that successfully templates 14-ring UTL structures. In contrast, smaller or more flexible monocyclic amines like piperidine derivatives often template smaller 12-ring structures or fail to stabilize the extra-large pore phase under identical hydrothermal conditions [1].

Evidence DimensionZeolite pore ring size templated
Target Compound Data14-ring UTL zeolite phase (using DHQ as SDA)
Comparator Or Baseline12-ring or alternative phases (using smaller flexible piperidines)
Quantified DifferenceExpansion from 12-ring to 14-ring pore architectures
ConditionsHydrothermal germanosilicate synthesis (Si/Ge ratio 1-5, pH 6.5-11.5)

Procuring DHQ as an SDA is essential for materials scientists targeting the synthesis of advanced 14-ring zeolites for bulky molecule separations.

Isolation of Rate-Limiting C(sp3)-N Bond Cleavage in Catalyst Testing

Evaluating the efficiency of NiMo/Al2O3 or transition metal phosphide catalysts requires isolating specific reaction steps. When quinoline is used as a test substrate, the initial hydrogenation to DHQ dominates the reaction profile. By procuring and utilizing DHQ directly as the starting material, researchers bypass the aromatic hydrogenation steps, allowing direct, unconfounded kinetic measurement of the rate-limiting aliphatic C(sp3)-N bond cleavage into propylcyclohexylamine [1].

Evidence DimensionKinetic isolation of C-N cleavage
Target Compound DataDirect measurement of C(sp3)-N cleavage kinetics
Comparator Or BaselineQuinoline (kinetics confounded by rapid initial hydrogenation to THQ and DHQ)
Quantified DifferenceElimination of preceding hydrogenation kinetic variables
ConditionsHDN over NiMo(P)/Al2O3 catalysts at 623 K and 3.0 MPa

Using DHQ allows petrochemical researchers to accurately benchmark the nitrogen-removal efficiency of novel catalysts without data distortion from hydrogenation steps.

Conformational Rigidity in Asymmetric Synthesis

The fused bicyclic structure of DHQ, particularly the trans isomer, is conformationally locked compared to the highly flexible monocyclic piperidine. In catalytic kinetic resolutions and asymmetric acylations, this rigidity enforces strict stereochemical requirements. While flexible piperidines can adopt multiple reactive conformations that degrade enantioselectivity, the locked diequatorial/diaxial states of trans-DHQ restrict reaction pathways, enabling highly predictable and selective kinetic resolutions that flexible analogs cannot achieve [1].

Evidence DimensionConformational flexibility during catalysis
Target Compound DataConformationally locked (trans-DHQ)
Comparator Or BaselineConformationally flexible (piperidine)
Quantified DifferenceRestriction to a single dominant reactive conformation
ConditionsCatalytic kinetic resolution of disubstituted nitrogen heterocycles

Buyers developing chiral ligands or organocatalysts must select DHQ over piperidine when rigid spatial boundaries are required to maximize enantiomeric excess.

sp3-Hybridized Basicity for Ligand Design

The complete saturation of DHQ fundamentally alters its electronic properties compared to its aromatic counterpart. DHQ exhibits a pKa of approximately 11.7, characteristic of a strong secondary aliphatic amine, whereas quinoline is a weak base with a pKa of 4.9. This ~6.8 pKa unit difference means DHQ acts as a significantly stronger electron donor when used as a ligand in organometallic complexes or as a base in chemical formulations[1].

Evidence DimensionAqueous pKa (Basicity)
Target Compound DatapKa ~ 11.7
Comparator Or BaselineQuinoline (pKa ~ 4.9)
Quantified Difference~6.8 orders of magnitude higher basicity
ConditionsStandard aqueous conditions

DHQ is the necessary procurement choice when a synthesis requires the core quinoline skeleton but demands the strong electron-donating capability of a fully saturated amine.

Synthesis of Extra-Large Pore Zeolites

DHQ is the optimal structure-directing agent (SDA) for synthesizing advanced 14-ring zeolites, such as the UTL and SSZ-48 topologies. Its specific combination of high basicity and rigid steric bulk successfully templates these extra-large pores, an application where smaller amines like piperidine fail to stabilize the desired phase[1].

Benchmarking Hydrodenitrogenation (HDN) Catalysts

In petroleum refining research, DHQ is the standard model compound procured to evaluate the C(sp3)-N bond cleavage efficiency of novel transition metal sulfide or phosphide catalysts. Using DHQ bypasses the initial aromatic hydrogenation steps required when starting with quinoline, allowing for clean, unconfounded kinetic measurements [2].

Scaffold for Conformationally Rigid Chiral Ligands

For the development of highly selective asymmetric organocatalysts and ligands, the trans-DHQ isomer provides a conformationally locked framework. This rigidity enforces strict spatial boundaries during catalysis, making it a superior precursor compared to flexible monocyclic piperidines when maximizing enantiomeric excess is critical [3].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2051-28-7
767-92-0
10343-99-4

Wikipedia

Decahydroquinoline
Cis-decahydroquinoline
Trans-decahydroquinoline

General Manufacturing Information

Quinoline, decahydro-: ACTIVE

Dates

Last modified: 08-15-2023

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